3-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)propanoic acid
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Overview
Description
Quinoline derivatives have been extensively studied due to their biological and pharmacological activities . This compound, with its specific functional groups, offers interesting possibilities for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)propanoic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of acidic or basic catalysts and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
3-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylquinoline: Shares the quinoline core but lacks the methoxy and propanoic acid groups.
6-Methoxyquinoline: Contains the methoxy group but lacks the hydroxyl and propanoic acid groups.
2-Methylquinoline: Lacks both the hydroxyl and methoxy groups.
Uniqueness
3-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups, along with the propanoic acid moiety, allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3-(6-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8-10(4-6-13(16)17)14(18)11-7-9(19-2)3-5-12(11)15-8/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBCBEYRGZYEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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